molecular formula C19H24N4O3 B11771465 Tert-butyl 3-(4-oxo-3,4,5,6,7,8-hexahydropyrido[3,4-D]pyrimidin-2-YL)benzylcarbamate

Tert-butyl 3-(4-oxo-3,4,5,6,7,8-hexahydropyrido[3,4-D]pyrimidin-2-YL)benzylcarbamate

Cat. No.: B11771465
M. Wt: 356.4 g/mol
InChI Key: RJSDQJDSSUKYKS-UHFFFAOYSA-N
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Description

Tert-butyl 3-(4-oxo-3,4,5,6,7,8-hexahydropyrido[3,4-D]pyrimidin-2-YL)benzylcarbamate is a complex organic compound with potential applications in various fields of scientific research. This compound features a unique structure that includes a pyrido[3,4-D]pyrimidine core, which is known for its biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 3-(4-oxo-3,4,5,6,7,8-hexahydropyrido[3,4-D]pyrimidin-2-YL)benzylcarbamate typically involves multiple steps, starting from commercially available materials. One common approach includes the following steps:

Industrial Production Methods

Industrial production methods for this compound are not well-documented, but they likely involve scaling up the laboratory synthesis procedures with optimizations for yield and purity. This may include the use of automated reactors and continuous flow systems to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 3-(4-oxo-3,4,5,6,7,8-hexahydropyrido[3,4-D]pyrimidin-2-YL)benzylcarbamate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing Agents: Such as potassium permanganate or chromium trioxide.

    Reducing Agents: Such as sodium borohydride or lithium aluminum hydride.

    Substitution Reagents: Such as alkyl halides or acyl chlorides.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine derivatives .

Scientific Research Applications

Tert-butyl 3-(4-oxo-3,4,5,6,7,8-hexahydropyrido[3,4-D]pyrimidin-2-YL)benzylcarbamate has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in drug development.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of tert-butyl 3-(4-oxo-3,4,5,6,7,8-hexahydropyrido[3,4-D]pyrimidin-2-YL)benzylcarbamate involves its interaction with specific molecular targets. These targets may include enzymes or receptors that are crucial for biological processes. The compound’s structure allows it to bind to these targets, modulating their activity and leading to the desired biological effects .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other pyrido[3,4-D]pyrimidine derivatives, such as:

Uniqueness

What sets tert-butyl 3-(4-oxo-3,4,5,6,7,8-hexahydropyrido[3,4-D]pyrimidin-2-YL)benzylcarbamate apart is its unique combination of functional groups and its potential for diverse chemical modifications. This makes it a valuable compound for research and development in various scientific fields .

Properties

Molecular Formula

C19H24N4O3

Molecular Weight

356.4 g/mol

IUPAC Name

tert-butyl N-[[3-(4-oxo-5,6,7,8-tetrahydro-3H-pyrido[3,4-d]pyrimidin-2-yl)phenyl]methyl]carbamate

InChI

InChI=1S/C19H24N4O3/c1-19(2,3)26-18(25)21-10-12-5-4-6-13(9-12)16-22-15-11-20-8-7-14(15)17(24)23-16/h4-6,9,20H,7-8,10-11H2,1-3H3,(H,21,25)(H,22,23,24)

InChI Key

RJSDQJDSSUKYKS-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NCC1=CC(=CC=C1)C2=NC3=C(CCNC3)C(=O)N2

Origin of Product

United States

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